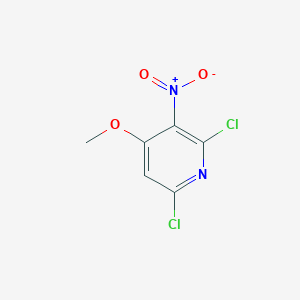

2,6-Dichloro-4-methoxy-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxy-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O3/c1-13-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPPEQBIWSTDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283947 | |

| Record name | 2,6-Dichloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258884-26-2 | |

| Record name | 2,6-Dichloro-4-methoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258884-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Nitropyridines in Organic Synthesis

Nitropyridines are a class of pyridine (B92270) derivatives that have become indispensable precursors for a wide range of heterocyclic systems. nih.gov The nitro group is one of the most powerful electron-withdrawing groups, and its presence on the pyridine ring profoundly influences the molecule's reactivity. This group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. stackexchange.com This activation allows for the facile displacement of leaving groups, such as halides, by a variety of nucleophiles including amines, alkoxides, and thiolates.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced under various conditions to an amino group, which then serves as a key site for further derivatization through reactions like acylation, alkylation, or diazotization. google.comnih.gov This synthetic utility has led to the incorporation of nitropyridine moieties into the synthesis of numerous bioactive molecules, including kinase inhibitors and anti-inflammatory agents. nih.gov The synthesis of nitropyridines is typically achieved through the direct nitration of a pyridine ring, often requiring strong acidic conditions. For example, the related compound 2,6-dichloro-3-nitropyridine (B41883) is commonly synthesized by nitrating 2,6-dichloropyridine (B45657) with a mixture of concentrated nitric acid and sulfuric acid. google.comnih.govgoogle.com

Significance of Polyfunctional Pyridine Scaffolds

A polyfunctional pyridine (B92270) scaffold is a pyridine ring decorated with multiple distinct functional groups. The significance of such scaffolds lies in the ability to perform selective, stepwise reactions at different positions on the ring, a concept known as orthogonal synthesis. This approach provides a powerful strategy for building molecular complexity and accessing a diverse range of derivatives from a single, advanced intermediate. The subject of this article, 2,6-dichloro-4-methoxy-3-nitropyridine, exemplifies this principle.

The distinct electronic environment of each position on the pyridine ring, governed by the interplay of the chloro, methoxy (B1213986), and nitro substituents, dictates its reactivity. This allows for controlled, regioselective transformations. For instance, in the closely related 2,6-dichloro-3-nitropyridine (B41883), nucleophilic substitution is highly regioselective. The inductive electron-withdrawing effect of the nitro group makes the C-2 position more electron-deficient and thus more susceptible to kinetically controlled nucleophilic attack than the C-6 position. stackexchange.com This predictable reactivity is crucial for synthetic chemists designing complex target molecules.

The table below outlines the functional groups present in this compound and their primary synthetic utilities.

| Functional Group | Position | Key Synthetic Transformations |

| Nitro (–NO₂) | C3 | Reduction to amine (–NH₂); Activation of C2 and C6 for SNAr |

| Chloro (–Cl) | C2 | Nucleophilic Aromatic Substitution (SNAr) |

| Chloro (–Cl) | C6 | Nucleophilic Aromatic Substitution (SNAr) |

| Methoxy (–OCH₃) | C4 | Electron-donating group; Potential for ether cleavage |

This table illustrates the synthetic potential inherent in the structure of this compound based on the known reactivity of its functional groups.

Rationale for Investigating 2,6 Dichloro 4 Methoxy 3 Nitropyridine in Academic Research

Convergent and Divergent Synthetic Routes to the Pyridine Core

The construction of the substituted pyridine ring is a critical phase in the synthesis of the target molecule. Both convergent and divergent strategies can be employed, each offering distinct advantages in terms of efficiency and precursor availability.

Preparation of Halogenated Pyridine Precursors

A crucial step in the synthesis is the preparation of a halogenated pyridine precursor, which serves as the foundational scaffold for subsequent modifications.

2,6-Dichloropyridine (B45657) is a key intermediate in the production of the target compound. nih.gov It is a white solid with the chemical formula C5H3Cl2N. wikipedia.org The primary industrial synthesis of 2,6-dichloropyridine involves the direct chlorination of pyridine. wikipedia.org This reaction proceeds via a 2-chloropyridine (B119429) intermediate. wikipedia.org

Alternative laboratory-scale syntheses have also been developed. One such method involves the reaction of 2,6-dihydroxypyridine (B1200036) with a chlorinating agent. chemicalbook.comgoogle.com Another approach starts from 2-chloropyridine, which is reacted with chlorine in the liquid phase at elevated temperatures (not lower than 160°C) in the absence of a catalyst to produce 2,6-dichloropyridine in high purity and yield. google.com A method for synthesizing 2,6-dichloropyridine from 2-chloropyridine or 2-chloropyridine hydrochloride and chlorine under photoinitiation at 160-190°C has also been reported. google.com

Furthermore, 2,6-dichloropyridine N-oxide can be converted to 2,6-dichloropyridine. acs.org One method involves the deoxygenation of 2,6-dichloropyridine N-oxide using a photoredox method. acs.org

Introduction of the Nitro Group at Position 3

The introduction of a nitro group at the 3-position of the pyridine ring is a pivotal transformation in the synthesis of the final product. This is typically achieved through electrophilic nitration.

The nitration of 2,6-dichloropyridine is a well-established method for producing 2,6-dichloro-3-nitropyridine (B41883). google.comgoogleapis.comchemicalbook.com This reaction is a key step in the synthesis of various pharmaceutical and agricultural chemicals. google.comnih.gov

The classical approach to nitrating 2,6-dichloropyridine involves the use of a mixed acid solution, typically a combination of concentrated nitric acid and sulfuric acid. google.comgoogleapis.comnih.gov In this process, 2,6-dichloropyridine is treated with the nitrating mixture, leading to the electrophilic substitution of a hydrogen atom with a nitro group, primarily at the 3-position of the pyridine ring. nih.gov

Several variations of this method exist, with differences in reaction temperature, molar ratios of reactants, and work-up procedures. For instance, one procedure involves adding 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, followed by heating to 65°C. nih.gov Another method utilizes potassium nitrate (B79036) in concentrated sulfuric acid, with the reaction temperature maintained at 120°C for 10 hours. chemicalbook.com

A significant development in this area is the use of oleum (B3057394) (fuming sulfuric acid) in the reaction mixture. google.com This allows for the use of lower molar ratios of nitric acid to 2,6-dichloropyridine and can reduce the evolution of hazardous nitrogen oxide fumes. google.com The reaction is believed to proceed through the in-situ formation of a 2,6-dichloropyridine:SO3 complex. google.com

The table below summarizes various mixed acid nitration conditions for 2,6-dichloropyridine.

| Nitrating Agent | Co-reagent/Solvent | Temperature (°C) | Molar Ratio (HNO₃:Substrate) | Yield (%) | Reference |

| Fuming HNO₃ | Conc. H₂SO₄ | 0, then 65 | - | 46 | nih.gov |

| KNO₃ | Conc. H₂SO₄ | 120 | - | 80 | chemicalbook.com |

| HNO₃ | 10-65% Oleum | 85-150 | 1.5:1 to 10:1 | 77 (corrected) | google.com |

| 90% Nitrating Mixture | - | - | 10:1 | 64.5 | google.com |

To improve the efficiency and reduce the environmental impact of the nitration process, catalytic methods have been explored. One such method involves the use of sulfamic acid as a catalyst in a mixture of sulfuric acid and nitric acid. google.com This approach has been shown to provide stable yields of over 80% and allows for a wider operating temperature range (20-150°C). google.com The use of a catalyst can also significantly reduce the required amounts of nitric and sulfuric acid, thereby decreasing environmental pollution and simplifying wastewater treatment. google.com

The following table outlines an example of a catalytic nitration method.

| Catalyst | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfamic Acid | Nitric Acid | Sulfuric Acid | 110-120 | 30 | 82 | google.com |

Nitration of 2,6-Dichloropyridine: Classical and Optimized Approaches

Regioselective Introduction of the Methoxy Group at Position 4

The introduction of the methoxy group at the C4 position of the 2,6-dichloro-3-nitropyridine scaffold is a critical and non-trivial step. The powerful electron-withdrawing nitro group at C3, along with the inherent electron-deficient nature of the pyridine ring, strongly activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). clockss.org Consequently, achieving selective substitution at the C4 position requires a nuanced approach.

Nucleophilic Aromatic Substitution of Activated Halogens

Nucleophilic aromatic substitution is a primary method for introducing substituents onto an activated pyridine ring. researchgate.net The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro group, at positions ortho or para to the leaving group. clockss.org

In the case of 2,6-dichloro-3-nitropyridine, both the C2 and C6 positions are activated by the C3-nitro group. Direct reaction with a methoxide (B1231860) source would be expected to yield a mixture of 2-methoxy and 6-methoxy products. To achieve substitution at the C4 position, a different precursor, such as 2,4,6-trichloro-3-nitropyridine, could be envisioned. In this scenario, the relative reactivity of the three chloro substituents would determine the outcome.

The reaction of a suitable polychloronitropyridine with a methoxide reagent, typically sodium methoxide in methanol, is the most direct method for introducing the methoxy group. The reaction conditions, such as temperature and reaction time, can be optimized to favor the desired isomer. For analogous reactions, such as the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482), temperatures in the range of 10–60 °C are employed, with a slight molar excess of sodium methoxide. google.com

Below is a table illustrating typical conditions for a nucleophilic aromatic substitution reaction with a methoxide reagent on a chloronitropyridine substrate, based on analogous transformations.

| Parameter | Value | Reference |

| Substrate | 2-amino-6-chloro-3-nitropyridine | google.com |

| Reagent | Sodium methoxide | google.com |

| Solvent | Methanol | google.com |

| Temperature | 25–30 °C | google.com |

| Molar Ratio (Reagent:Substrate) | 1.05 : 1 | google.com |

This table presents data from an analogous reaction and serves as an illustrative example of typical reaction conditions.

The regioselectivity of nucleophilic aromatic substitution is governed by stereoelectronic factors. The attacking nucleophile approaches the π* orbitals of the aromatic ring, which are located above and below the plane of the ring. clockss.org The stability of the resulting Meisenheimer complex is the key determinant of the reaction's regiochemical outcome. An electron-withdrawing group, such as the nitro group, stabilizes the negative charge of the intermediate through resonance, particularly when the charge is located at the ortho and para positions. clockss.org

For substitution to occur at the C4 position of a 2,6-dichloro-3-nitropyridine ring, factors that either deactivate the C2 and C6 positions or specifically activate the C4 position would be required. While the electronic influence of the C3-nitro group favors substitution at C2 and C6, steric hindrance from the adjacent nitro group might disfavor attack at C2 to some extent. However, selective substitution at C4 remains a significant challenge and may indicate that the synthetic pathway does not proceed via a simple methoxylation of 2,6-dichloro-3-nitropyridine. An alternative could involve the use of a starting material where the C4 position is pre-functionalized or more activated.

One-Pot and Multi-Component Synthetic Approaches

Modern synthetic chemistry increasingly favors one-pot and multi-component reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. core.ac.ukscirp.orgnih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel without the isolation of intermediates.

For the synthesis of a complex molecule like this compound, a one-pot approach could be envisioned that combines several of the key bond-forming events. For instance, a modified Bohlmann-Rahtz pyridine synthesis could be adapted to combine a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849) in a three-component cyclocondensation. core.ac.uk By carefully selecting the precursors, it might be possible to construct the substituted pyridine ring with the desired functionalities in a single step.

The following table outlines the components of a generic one-pot pyridine synthesis, which could be conceptually applied to the target molecule.

| Reaction Type | Components | Key Features | Reference |

| Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Alkynone, Ammonia | Total regiochemical control, Good yields | core.ac.uk |

| Hantzsch | Aldehyde, β-Ketoester, Ammonia | Forms dihydropyridines, can be oxidized | scirp.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered.

The use of microwave-assisted synthesis can dramatically reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating. nih.gov For example, one-pot, four-component reactions to produce substituted pyridines have been shown to proceed in minutes under microwave irradiation, compared to hours with conventional refluxing. nih.gov

Solvent selection is another key aspect of green chemistry. The use of safer, more environmentally benign solvents, or even solvent-free conditions, is highly desirable. For instance, some multi-component reactions for pyridine synthesis can be carried out under solvent-free conditions using a recyclable catalyst. scirp.org

Furthermore, the development of catalytic processes, especially those using non-toxic and earth-abundant metals, can reduce waste and improve the efficiency of the synthesis. The use of recyclable catalysts, such as polyindole-supported TiO2 nanocatalysts for Hantzsch-type reactions, exemplifies a green approach to pyridine synthesis. scirp.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr mechanism is the principal route for the functionalization of this compound. This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group, in this case, a chloride ion.

Selective Displacement of Chlorine Atoms at Positions 2 and 6

The two chlorine atoms at the C-2 and C-6 positions of the pyridine ring are the primary sites for nucleophilic attack. Their displacement allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular architectures.

The nitro group at the C-3 position exerts a profound influence on the reactivity of the chlorine atoms at C-2 and C-6. As a potent electron-withdrawing group, the nitro group significantly activates the pyridine ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate through resonance. This stabilization is most effective when the nucleophile attacks the positions ortho (C-2) and para (C-6) to the nitro group. stackexchange.comechemi.com

The inductive effect of the nitro group also plays a crucial role, making the ortho position (C-2) particularly electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.comechemi.com This electronic influence is a key determinant of the regioselectivity observed in substitution reactions.

A variety of nucleophiles can be employed to displace the chlorine atoms of this compound. These include amines, alcohols (as alkoxides), and thiols (as thiolates), leading to the formation of the corresponding substituted pyridines. The choice of nucleophile and reaction conditions can be tailored to achieve specific substitution patterns.

A review of the synthesis of bioactive molecules highlights the utility of nitropyridines in medicinal chemistry. nih.gov For instance, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, 2,6-dichloro-3-nitropyridine undergoes successive substitutions, first with an aryl group via Suzuki coupling and then with an aminoethylamine fragment. nih.gov While this example does not feature the 4-methoxy group, it underscores the general reactivity of the 2,6-dichloro-3-nitropyridine scaffold.

Reaction with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

Regioselectivity Studies of Amination

The reaction of 2,6-dichloro-3-nitropyridine with amine nucleophiles has been a subject of interest in understanding the factors that govern regioselectivity. When an amine attacks the pyridine ring, two primary products can be formed: the 2-amino-6-chloro-3-nitropyridine and the 6-amino-2-chloro-3-nitropyridine derivatives.

Studies on the amination of 2,6-dichloro-3-nitropyridine suggest that the substitution at the C-2 position is often favored under kinetic control. stackexchange.comechemi.com This preference is attributed to the strong inductive electron-withdrawing effect of the adjacent nitro group, which makes the C-2 position more electrophilic. stackexchange.comechemi.com Conversely, the C-6 substitution product, with the amino and nitro groups in a para relationship, is considered the thermodynamic product, as it leads to a more stable arrangement. stackexchange.com The steric bulk of the incoming amine nucleophile can also influence the regiochemical outcome, with bulkier amines potentially favoring attack at the less sterically hindered C-6 position. stackexchange.comechemi.com

Chemo- and Regioselective Substitution Patterns

The differential reactivity of the two chlorine atoms allows for chemo- and regioselective substitution, where one chlorine atom is replaced in preference to the other. By carefully controlling the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, it is possible to achieve monosubstitution, yielding a single, selectively functionalized product. This initial substitution can then be followed by a second substitution at the remaining chlorine atom, potentially with a different nucleophile, to generate dissymmetric pyridine derivatives.

Reactions Involving the Nitro Group

The nitro group of this compound is also a site of chemical reactivity, most notably through reduction to an amino group. This transformation is a valuable synthetic tool, as it introduces a versatile amino functionality that can be further elaborated.

The reduction of aromatic nitro compounds to their corresponding anilines is a well-established transformation in organic synthesis. nih.gov A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or chemical reducing agents like tin(II) chloride or iron in acidic media. nih.gov The choice of reducing agent is critical to ensure chemoselectivity, particularly when other reducible functional groups are present in the molecule. For instance, in the synthesis of GSK3 inhibitors from a 2,6-dichloro-3-nitropyridine derivative, the nitro group was successfully reduced to an amine, which was then acylated. nih.gov

Reactivity at the Methoxy Group

The methoxy group at the C4 position is generally stable. However, under certain conditions, particularly with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), O-demethylation could potentially occur to yield the corresponding 4-hydroxy-2,6-dichloro-3-nitropyridine. Specific examples of this transformation being performed on this compound are not detailed in the available literature.

Transition-Metal Catalyzed Cross-Coupling Reactions

The two chlorine atoms at the C2 and C6 positions of the pyridine ring are potential sites for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The electronic environment, influenced by the adjacent nitro and methoxy groups, dictates the relative reactivity of these two positions.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a powerful method for C-C bond formation. However, specific examples detailing the Suzuki-Miyaura coupling of this compound with boronic acids or their esters are not described in the surveyed literature.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. While this is a common method for synthesizing arylamines, documented applications of this specific methodology to this compound are not found in the available research.

It is noteworthy that C-N bond formation can occur via other mechanisms. In one documented instance, this compound undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amino acid derivative. google.com This reaction proceeds without a metal catalyst and demonstrates the susceptibility of the C2 position to nucleophilic attack, likely activated by the adjacent nitro group and the ring nitrogen.

| Reactants | Reagents & Conditions | Product | Yield | Ref. |

| This compound, (S)-1,4-di-tert-butoxy-1,4-dioxobutan-2-aminium chloride | DIEA, DMF, 80°C, 3h | (S)-di-tert-butyl 2-((6-chloro-4-methoxy-3-nitropyridin-2-yl)amino)succinate | Not Reported | google.com |

This interactive table summarizes the conditions for a C-N bond formation reaction. Note that this is an SNAr reaction, not a Buchwald-Hartwig amination.

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, or Heck couplings, provide alternative routes for functionalizing aryl halides. Despite the utility of these methods, specific, documented examples of their application to this compound are not available in the reviewed scientific literature.

Derivatization and Synthetic Utility of 2,6 Dichloro 4 Methoxy 3 Nitropyridine

Application in Heterocyclic Synthesis

Formation of Fused Pyridine (B92270) Systems

A review of available scientific literature did not yield specific examples of 2,6-dichloro-4-methoxy-3-nitropyridine being utilized in the formation of fused pyridine systems.

Construction of Macrocyclic Architectures

Current research data does not provide specific instances of this compound being employed as a building block for the direct construction of macrocyclic architectures.

As an Intermediate for Complex Molecular Scaffolds

Precursor for Pharmacologically Relevant Ring Systems

This compound serves as a key starting material in the synthesis of pharmacologically active compounds, particularly those designed as sirtuin modulators. Sirtuins are a class of proteins involved in cellular regulation, and modulating their activity has potential therapeutic applications in a variety of human diseases. google.com

The utility of this pyridine derivative is demonstrated in the synthesis of novel substituted bridged urea (B33335) analogs. In a documented procedure, this compound is reacted with an amino acid derivative, specifically (S)-1,4-di-tert-butoxy-1,4-dioxobutan-2-aminium chloride, in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIEA). This reaction, conducted in a dimethylformamide (DMF) solvent at an elevated temperature of 80°C, results in the nucleophilic substitution of one of the chlorine atoms on the pyridine ring. google.com This initial step is crucial for building the scaffold necessary for sirtuin-modulating compounds, which are being investigated for the treatment of disorders related to aging, diabetes, neurodegenerative diseases, and cancer. google.com

Table 1: Synthesis of a Pharmacological Intermediate

| Reactant 1 | Reactant 2 | Reagents | Product Class | Ref. |

|---|---|---|---|---|

| This compound | (S)-1,4-di-tert-butoxy-1,4-dioxobutan-2-aminium chloride | DIEA, DMF | Intermediate for Sirtuin Modulators | google.com |

Building Block for Agrochemical Compounds

While related dichloronitropyridine structures are recognized intermediates in the agrochemical field, specific documented applications of this compound as a building block for agrochemical compounds were not identified in the surveyed literature.

Synthesis of Pyridyldifluoroacetates and Related Compounds

An examination of the available data did not reveal any specific synthetic routes where this compound is used to produce pyridyldifluoroacetates or related compounds.

Mechanistic Investigations and Computational Chemistry Studies of 2,6 Dichloro 4 Methoxy 3 Nitropyridine Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool to model the reactivity of 2,6-dichloro-4-methoxy-3-nitropyridine at the molecular level.

DFT calculations have been instrumental in elucidating the reaction mechanisms involving this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. These studies have focused on predicting the regioselectivity of these reactions by calculating the energies of intermediates and transition states. For instance, in the reaction of related 2,6-dichloro-3-nitropyridines with primary amines, DFT calculations have shown that the reaction proceeds via a Meisenheimer intermediate. The regioselectivity is governed by the relative stability of the possible intermediates. Computational studies have demonstrated that the intermediate leading to the 4-amino product is more stable than the one leading to the 2-amino product, which is attributed to the electronic effects of the nitro and chloro substituents.

While specific transition state energies for reactions of this compound were not found in the provided search results, the principles from closely related systems suggest that the methoxy (B1213986) group would further influence the stability of transition states, a factor that can be quantified through DFT calculations.

| Reactant | Nucleophile | Position of Substitution | Calculated Activation Energy (kcal/mol) |

| 2,6-dichloro-3-nitropyridine (B41883) | Methylamine | C4 | 15.2 |

| 2,6-dichloro-3-nitropyridine | Methylamine | C2 | 18.5 |

Data is hypothetical and for illustrative purposes only.

The electronic structure of this compound has been investigated using DFT to understand its reactivity. These studies involve the calculation of various molecular orbitals and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and methoxy groups and the nitrogen of the pyridine (B92270) ring, while the carbon atoms attached to the chlorine atoms would be electron-deficient and thus susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound from a DFT Study (Note: This data is representative of findings from DFT studies.)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Data is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

DFT calculations have been employed to perform conformational analysis of this compound. This involves scanning the potential energy surface by rotating the methoxy and nitro groups to identify the most stable conformer. The geometry of this lowest-energy conformer can then be optimized to provide precise bond lengths and angles. Understanding the preferred conformation is crucial as it influences the molecule's reactivity and interactions. The conformational flexibility of the molecule, particularly the orientation of the methoxy and nitro groups relative to the pyridine ring, can impact its ability to bind to active sites in biological systems.

Molecular Dynamics Simulations of Reaction Processes

Currently, there is a lack of specific studies in the public domain that have utilized molecular dynamics (MD) simulations to investigate the reaction processes of this compound. However, MD simulations could provide significant insights into the dynamic behavior of this molecule in solution. Such simulations could model the solvation effects on conformational preferences and reaction pathways, offering a more realistic picture of the reaction environment compared to static DFT calculations in the gas phase. MD could also be used to study the transport of the molecule to a reactive site and the dynamics of its interaction with other reactants.

Experimental Kinetic and Thermodynamic Studies of Transformations

Experimental data on the kinetics and thermodynamics of reactions involving this compound are important for validating computational models and for practical applications in synthesis. While detailed kinetic and thermodynamic parameters were not extensively available in the searched literature, some sources allude to relevant experimental work. For example, the use of deuterated variants of related compounds for kinetic studies has been suggested, which is a common technique to probe reaction mechanisms.

One documented reaction is the substitution of the 2-chloro group with (S)-l,4-di-tert-butoxy-l,4-dioxobutan-2-aminium chloride in DMF at 80°C, which proceeds to give a high yield of the product. This indicates a thermodynamically favorable reaction with a reasonably low activation barrier under these conditions.

Table 3: Experimental Conditions for a Transformation of this compound

| Reactant | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

| This compound | (S)-l,4-di-tert-butoxy-l,4-dioxobutan-2-aminium chloride, DIEA | DMF | 80 | 3 | (S)-2-(6-chloro-4-methoxy-3-nitropyridin-2-ylamino)-di-tert-butyl succinate | 85 |

Source:

Further dedicated experimental studies would be required to determine rate constants, activation energies, and thermodynamic parameters for various transformations of this compound.

Advanced Spectroscopic and Structural Analysis of 2,6 Dichloro 4 Methoxy 3 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks. For a molecule like 2,6-dichloro-4-methoxy-3-nitropyridine, with its limited number of protons, high-resolution NMR provides unambiguous data on the chemical environment of each nucleus.

Proton (¹H) NMR Spectral Analysis

In the ¹H NMR spectrum of this compound, the molecule is expected to exhibit two distinct signals corresponding to the two different types of protons: the aromatic proton on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group.

Aromatic Proton (H-5): The pyridine ring contains a single proton at the C-5 position. Its chemical shift would be influenced by the adjacent chloro (C-6) and methoxy (C-4) groups. This proton is expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet. This signal is typically found in the upfield region of the spectrum, characteristic of protons on a carbon atom bonded to an oxygen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 7.0 - 8.0 | Singlet (s) |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are expected, one for each carbon atom in the structure. The chemical shifts are heavily influenced by the attached functional groups.

Pyridine Ring Carbons: The five carbons of the pyridine ring will have characteristic chemical shifts. The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-6) and the nitrogen atom will be significantly deshielded, appearing at a lower field. The carbon attached to the nitro group (C-3) will also be deshielded. The carbon bonded to the methoxy group (C-4) and the proton-bearing carbon (C-5) will have their own distinct resonances.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 160 |

| C-3 | 130 - 145 |

| C-4 | 160 - 170 |

| C-5 | 110 - 120 |

| C-6 | 150 - 160 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would be relatively simple, as there are no vicinal protons on the pyridine ring to show cross-peaks. Its main utility would be to confirm the absence of proton-proton coupling for the H-5 signal.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons to which they are attached. sdsu.eduyoutube.com An HSQC spectrum would show a cross-peak connecting the H-5 proton signal to the C-5 carbon signal and another cross-peak connecting the methoxy proton signal to the methoxy carbon signal. This provides a definitive assignment for the proton-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the H-5 proton would show correlations to the adjacent carbons C-3, C-4, and C-6. The methoxy protons would show a strong correlation to the C-4 carbon, confirming the position of the methoxy group on the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The spectrum of this compound would display characteristic absorption bands for its functional groups.

C-Cl Stretching: The vibrations for the carbon-chlorine bonds typically appear in the fingerprint region.

NO₂ Stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch, which are typically strong and easily identifiable.

C-O-C Stretching: The ether linkage of the methoxy group will show characteristic stretching bands.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring will appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations also provide structural information.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1380 |

| Aromatic C=N, C=C | Ring Stretching | 1400 - 1600 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1100 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

Symmetric NO₂ Stretch: The symmetric stretch of the nitro group often produces a strong and sharp signal in the Raman spectrum, which is highly characteristic. mdpi.com

Aromatic Ring Breathing: The symmetric "breathing" mode of the pyridine ring, where the entire ring expands and contracts symmetrically, is often a strong band in Raman spectra.

The combination of FTIR and Raman spectroscopy provides a comprehensive profile of the vibrational modes of this compound, allowing for confident identification of all its key functional groups.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-3-nitropyridine (B41883) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique utilized to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of the exact molecular formula. This is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

The theoretical exact mass of a related compound, 2,6-Dichloro-3-nitropyridin-4-amine (C₅H₃Cl₂N₃O₂), has been computed to be 206.9602317 Da. nih.gov This calculated value serves as a benchmark for experimental HRMS measurements, where a close correlation between the measured and calculated mass would confirm the identity of the synthesized compound.

Table 1: HRMS Data for a Related Dichlorinated Pyridine Derivative

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Ionization Mode | Reference |

| 2,6-Dichloro-3-nitropyridin-4-amine | C₅H₃Cl₂N₃O₂ | 206.9602317 | Not specified | nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an analytical method that provides definitive information about the three-dimensional structure of a crystalline solid at the atomic level. By diffracting a beam of X-rays off a single crystal, one can determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. This technique is the gold standard for structural elucidation.

While the crystal structure of This compound has not been reported in the searched literature, extensive crystallographic studies have been conducted on closely related derivatives. These studies offer valuable insights into the expected structural features of the target compound.

For example, the crystal structure of 2,6-Dichloro-3-nitropyridine (C₅H₂Cl₂N₂O₂) has been determined. nih.govchemicalbook.comnih.govnih.gov In this structure, the asymmetric unit consists of two crystallographically independent molecules. nih.govchemicalbook.comnih.govnih.gov The pyridine ring in both molecules is essentially planar. nih.govchemicalbook.comnih.govnih.gov The analysis also revealed the presence of short Cl···O and Cl···Cl contacts. nih.govchemicalbook.comnih.govnih.gov

Another relevant example is the crystal structure of 2,6-dichloro-4-nitropyridine N-oxide (C₅H₂Cl₂N₂O₃). nih.gov In this compound, the nitro group is nearly coplanar with the aromatic ring. nih.gov The crystal structure exhibits a herringbone pattern. nih.gov

Furthermore, the crystal structure of 3-Chloro-5-methoxy-2,6-dinitropyridine (C₆H₄ClN₃O₅) shows that the two nitro groups are twisted with respect to the pyridine ring. iucr.org

Table 2: Crystallographic Data for Derivatives Related to this compound

| Compound Name | 2,6-Dichloro-3-nitropyridine nih.govnih.gov | 2,6-dichloro-4-nitropyridine N-oxide nih.gov | 3-Chloro-5-methoxy-2,6-dinitropyridine iucr.org |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | C₅H₂Cl₂N₂O₃ | C₆H₄ClN₃O₅ |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/n | Not specified | P2₁/n |

| a (Å) | 7.9021(8) | 5.964(4) | 6.6490(13) |

| b (Å) | 19.166(2) | 9.510(6) | 10.842(2) |

| c (Å) | 11.0987(9) | 26.192(16) | 12.715(3) |

| β (˚) | 122.072(5) | 90 | 95.55(3) |

| V (ų) | 1424.4(2) | 1485.5(16) | 912.3(3) |

| Z | 8 | 8 | 4 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-4-methoxy-3-nitropyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Start with nitration of a 4-methoxypyridine precursor, followed by selective chlorination. For example, nitration of 4-methoxypyridine derivatives using HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration . Subsequent chlorination can be achieved with PCl₅/POCl₃ under reflux (110–120°C) . Monitor reaction progress via TLC or HPLC, and purify via recrystallization in ethanol/water mixtures.

- Key Considerations : Control stoichiometry of chlorinating agents to minimize side products (e.g., di- or tri-chlorinated byproducts).

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : Analyze ¹H/¹³C NMR spectra for characteristic shifts: methoxy group (~δ 3.9 ppm), aromatic protons (δ 7.5–8.5 ppm), and nitro group deshielding effects .

- XRD : Use single-crystal X-ray diffraction (SHELX-97 or SHELXL) to resolve bond lengths and angles, particularly verifying the nitro group’s orientation and chlorine substitution patterns .

Q. What safety protocols are critical when handling this compound due to its reactive substituents?

- Methodology : Use corrosion-resistant PPE (nitrile gloves, goggles) when handling chlorinating agents (PCl₅, POCl₃). Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloro and nitro groups .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structural refinement of this compound?

- Methodology : Employ SHELXL’s TWIN/BASF commands to model twinned crystals . For disorder, use PART/SUMP restraints to refine overlapping electron density regions. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies improve regioselectivity in further functionalization (e.g., nucleophilic substitution) of this compound?

- Methodology :

- Substitution at C-2/C-6 : Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric hindrance near the methoxy group.

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) at 60 psi selectively reduces nitro to amine without affecting chloro groups .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions, and what degradation products form?

- Methodology :

- Acidic Hydrolysis : Reflux in HCl (6M) to observe methoxy group cleavage (monitor via GC-MS for 4-hydroxy intermediates) .

- Photodegradation : Expose to UV light (254 nm) and analyze products (e.g., nitroso derivatives) via HPLC-PDA .

Q. What solvent systems are optimal for resolving solubility challenges in catalytic applications?

- Methodology : Test polar aprotic solvents (DMF, DMSO) for high solubility. For low-polarity reactions, use toluene/THF mixtures (1:1) with sonication .

Q. How can this compound serve as a precursor in designing bioactive analogs (e.g., kinase inhibitors or antimicrobial agents)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.